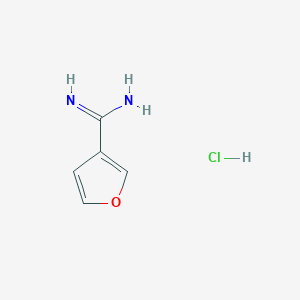

Furan-3-carboximidamide Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of furan derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan by reacting 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures. Similarly, paper details a silver(I)/base-promoted synthesis of furan-3-carboxamides from propargyl alcohol and 3-oxo amides. These methods involve cascade reactions, including nucleophilic addition, cyclization, and elimination. Paper reports an iron(III) chloride-catalyzed synthesis of 3-carboxy-2,5-disubstituted furans from γ-alkynyl aryl- and alkyl ketones through a cycloisomerization reaction.

Molecular Structure Analysis

The molecular structures of furan derivatives are characterized using various spectroscopic techniques. In paper , the structure of a colored Maillard reaction product from furan-2-carboxaldehyde and amino acids was elucidated using NMR, MS, UV, and IR spectroscopy. Paper confirms the structures of energetic furazan derivatives through multinuclear NMR spectroscopy, IR, and single-crystal X-ray diffraction.

Chemical Reactions Analysis

Furan derivatives undergo a variety of chemical reactions. Paper describes the thermal treatment of a Maillard reaction product leading to a ring closure reaction and the formation of a novel compound. Paper discusses the use of a dual-enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing the catalytic promiscuity of alcohol dehydrogenases.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. Paper explores the synthesis of biobased furan polyesters and discusses the effects of methylene units in the dicarboxylic segments on the physical properties of the polymers. Paper investigates the carboxylation of furoate to produce furan-2,5-dicarboxylic acid, a key monomer for biobased polymers, highlighting the importance of water removal and product inhibition on the reaction efficiency.

Relevant Case Studies

While there are no direct case studies on furan-3-carboximidamide hydrochloride, the papers provide case studies on related furan derivatives. Paper evaluates the analgesic activity of furan-3-carboxylic acid derivatives in mice, demonstrating the potential of these compounds as analgesic agents with low gastric irritancy. Paper assesses the antimicrobial activity of furan-3-carboxamides against various microorganisms, with some compounds showing significant activity. Paper synthesizes naphtho[2,1-b]furan-2-carboxamides and evaluates their antimicrobial and antioxidant activities.

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been employed as medicines in a number of distinct disease areas .

Methods of Application or Experimental Procedures

An essential synthetic technique in the search for new drugs is the inclusion of the furan nucleus . Medicinal chemists have been inspired to create numerous innovative antibacterial agents .

Results or Outcomes

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been used to treat multi-resistant illnesses with distinct mechanisms of action .

Safety And Hazards

Furan-3-carboximidamide Hydrochloride is considered hazardous. It can cause skin and eye irritation and is harmful if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

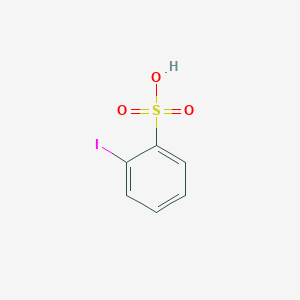

IUPAC Name |

furan-3-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O.ClH/c6-5(7)4-1-2-8-3-4;/h1-3H,(H3,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLCJJIXGGSRPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381491 |

Source

|

| Record name | Furan-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-3-carboximidamide Hydrochloride | |

CAS RN |

54649-21-7 |

Source

|

| Record name | Furan-3-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.